
4-(2-Methoxy-5-methylphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-5-methylphenyl)azetidin-2-one is a chemical compound belonging to the azetidinone family, characterized by a four-membered lactam ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxy and methyl groups on the phenyl ring adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-methylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Staudinger synthesis, which involves the reaction of imines with ketenes. For this compound, the precursor imine can be derived from 2-methoxy-5-methylbenzaldehyde and an appropriate amine. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Lewis acids such as titanium tetrachloride or boron trifluoride
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions and can be scaled up efficiently. The use of automated reactors and in-line purification systems is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-5-methylphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(2-Hydroxy-5-methylphenyl)azetidin-2-one.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(2-Hydroxy-5-methylphenyl)azetidin-2-one
Reduction: 4-(2-Methoxy-5-methylphenyl)azetidine
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Methoxy-5-methylphenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)azetidin-2-one in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The azetidinone ring is known to mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor. Pathways involved include inhibition of bacterial cell wall synthesis and disruption of cancer cell mitosis.
Comparison with Similar Compounds
4-(2-Methoxy-5-methylphenyl)azetidin-2-one can be compared with other azetidinone derivatives such as:
- 4-(4-Methoxyphenyl)azetidin-2-one
- 4-(2,4-Dimethoxyphenyl)azetidin-2-one
- 4-(3,4,5-Trimethoxyphenyl)azetidin-2-one
These compounds share the azetidinone core but differ in the substituents on the phenyl ring. The presence of different substituents can significantly alter their chemical reactivity and biological activity. For example, 4-(3,4,5-Trimethoxyphenyl)azetidin-2-one has been studied for its antimitotic properties .
This compound stands out due to its specific substitution pattern, which can influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(2-methoxy-5-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-3-4-10(14-2)8(5-7)9-6-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChI Key |
IDBQZMUSAOXEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


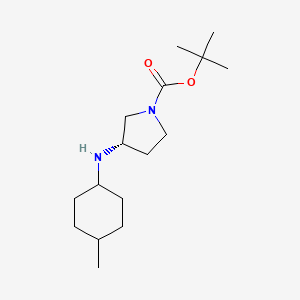
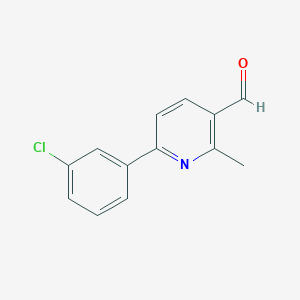
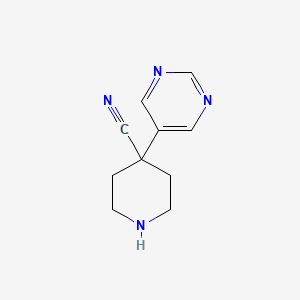
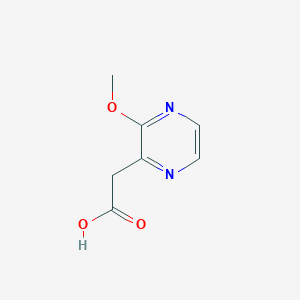
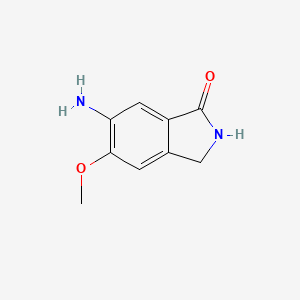
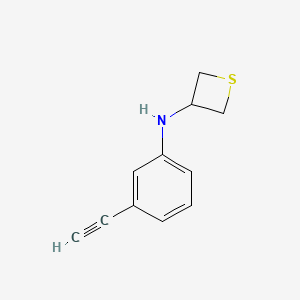

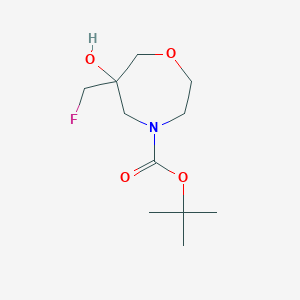


![(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13330616.png)
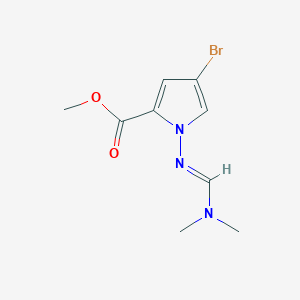
![N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine](/img/structure/B13330621.png)
![6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13330625.png)
